Cas no 2098075-90-0 (2-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-amine)
2-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- starbld0037620
- 2-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-amine
- 2-(3-methoxy-4-pyrazol-1-ylpyrrolidin-1-yl)ethanamine
- 2098075-90-0
- F1907-7987
- AKOS026712330
- 1-Pyrrolidineethanamine, 3-methoxy-4-(1H-pyrazol-1-yl)-
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- Inchi: 1S/C10H18N4O/c1-15-10-8-13(6-3-11)7-9(10)14-5-2-4-12-14/h2,4-5,9-10H,3,6-8,11H2,1H3
- InChI Key: HVRMWVAYDDSUMX-UHFFFAOYSA-N
- SMILES: O(C)C1CN(CCN)CC1N1C=CC=N1
Computed Properties
- Exact Mass: 210.14806121g/mol
- Monoisotopic Mass: 210.14806121g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1
- Topological Polar Surface Area: 56.3Ų
Experimental Properties
- Density: 1.27±0.1 g/cm3(Predicted)
- Boiling Point: 339.7±42.0 °C(Predicted)
- pka: 9.62±0.10(Predicted)
2-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M172351-100mg |
2-(3-Methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-amine |
2098075-90-0 | 100mg |
$ 95.00 | 2022-06-04 | ||
| TRC | M172351-500mg |
2-(3-Methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-amine |
2098075-90-0 | 500mg |
$ 365.00 | 2022-06-04 | ||
| TRC | M172351-1g |
2-(3-Methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-amine |
2098075-90-0 | 1g |
$ 570.00 | 2022-06-04 | ||
| Life Chemicals | F1907-7987-0.25g |
2-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-amine |
2098075-90-0 | 95%+ | 0.25g |
$595.0 | 2023-09-07 | |
| Life Chemicals | F1907-7987-0.5g |
2-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-amine |
2098075-90-0 | 95%+ | 0.5g |
$627.0 | 2023-09-07 | |
| Life Chemicals | F1907-7987-1g |
2-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-amine |
2098075-90-0 | 95%+ | 1g |
$660.0 | 2023-09-07 | |
| Life Chemicals | F1907-7987-2.5g |
2-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-amine |
2098075-90-0 | 95%+ | 2.5g |
$1439.0 | 2023-09-07 | |
| Life Chemicals | F1907-7987-5g |
2-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-amine |
2098075-90-0 | 95%+ | 5g |
$2167.0 | 2023-09-07 | |
| Life Chemicals | F1907-7987-10g |
2-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-amine |
2098075-90-0 | 95%+ | 10g |
$3034.0 | 2023-09-07 |
2-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-amine Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 2-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-amine
2-(3-Methoxy-4-(1H-Pyrazol-1-Yl)Pyrrolidin-1-Yl)Ethan-1-Amine: A Comprehensive Overview
The compound with CAS No 2098075-90-0, commonly referred to as 2-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-amine, has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural features and potential therapeutic applications. This molecule is a derivative of pyrrolidine, a five-membered saturated heterocyclic compound, which serves as a versatile scaffold in drug discovery. The presence of the methoxy group and the pyrazole ring introduces additional functional diversity, making this compound a promising candidate for various biological assays.
Recent studies have highlighted the importance of pyrrolidine derivatives in modulating receptor activity, particularly in the context of central nervous system disorders. The methoxy substitution at the 3-position of the pyrrolidine ring is known to enhance lipophilicity, which is crucial for improving bioavailability. Furthermore, the pyrazole moiety, a five-membered aromatic heterocycle containing two nitrogen atoms, contributes to hydrogen bonding capacity and π-interactions, both of which are essential for molecular recognition in biological systems.
One of the most intriguing aspects of this compound is its ability to act as a modulator of ion channels. Ion channels are critical for cellular communication and are implicated in numerous pathological conditions, including epilepsy, pain, and cardiovascular diseases. Preclinical studies have demonstrated that 2-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-amine exhibits selective inhibitory effects on voltage-gated sodium channels, suggesting its potential as an antiepileptic or analgesic agent.
In addition to its ion channel modulatory properties, this compound has shown promise in antidepressant and anxiolytic models. The interaction of the pyrazole ring with serotonin receptors has been proposed as a mechanism underlying its antidepressant-like effects. Moreover, the presence of the amino group at the terminal position of the ethane chain enhances its ability to penetrate the blood-brain barrier, further supporting its potential utility in central nervous system disorders.
The synthesis of this compound involves a multi-step process that combines principles from both classical organic chemistry and modern catalytic methodologies. The key steps include the formation of the pyrrolidine ring via cyclization reactions, followed by selective substitution at specific positions to introduce the methoxy and pyrazole groups. Recent advancements in catalytic asymmetric synthesis have enabled researchers to achieve higher enantiomeric excess in the preparation of this compound, which is crucial for studying its stereochemical effects on biological activity.
From an analytical standpoint, this compound has been thoroughly characterized using advanced spectroscopic techniques such as NMR (nuclear magnetic resonance), MS (mass spectrometry), and IR (infrared spectroscopy). These analyses have confirmed its molecular structure and purity, ensuring reliability in subsequent biological evaluations.
In conclusion, 2-(3-methoxy-4-(1H-pyrazol-1-yL)pyrrolidin-L-yL)ethan-L-amine represents a compelling example of how structural diversity can be harnessed to develop novel therapeutic agents. Its unique combination of functional groups and pharmacological properties positions it as a valuable tool in drug discovery research.
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